molecular formula C23H32O5 B1251745 2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester

2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester

Cat. No.: B1251745
M. Wt: 388.5 g/mol
InChI Key: BIBMODCOJDZAGU-UFVLLNNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester is a natural product found in Aspergillus pseudodeflectus with data available.

Scientific Research Applications

Inhibition of Papilloma Formation

The compound 2,4,6-Octatrienoic acid and its derivatives have been studied for their potential in inhibiting papilloma formation. Particularly, analogues of 7,8-dihydroretinoic acid, structurally related to 2,4,6-Octatrienoic acid, have shown significant activity in inhibiting DMBA-initiated and TPA-promoted mouse-skin papillomas, suggesting potential applications in cancer research and treatment. The specific compound 7-(2,3,5-Trimethylphenoxy)-3,5-dimethyl-2,4,6-octatrienoic acid demonstrated considerable effectiveness, with an ED(50) approximately four times that of etretinate, a known therapeutic agent (Shealy et al., 2003).

Applications in Material Science

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which can be synthesized from 2,4,6-Octatrienoic acid derivatives, have shown promise as sustainable alternatives to polyphthalamides. These polyamides possess significant commercial interest due to their high-performance material characteristics. The study highlighted the successful production of poly(octamethylene furanamide) (PA8F), an analog to poly(octamethylene terephthalamide) (PA8T), via enzymatic polymerization. The resulting PA8F exhibited comparable properties to PA8T, including similar thermal and crystalline properties, making it a viable option for various industrial applications (Jiang et al., 2015).

Properties

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(1R,5R,5aS,9aS,9bS)-1,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] (2E,4E,6E)-octa-2,4,6-trienoate

InChI

InChI=1S/C23H32O5/c1-5-6-7-8-9-11-18(24)28-17-14-16-15-27-20(25)23(16,26)22(4)13-10-12-21(2,3)19(17)22/h5-9,11,14,17,19-20,25-26H,10,12-13,15H2,1-4H3/b6-5+,8-7+,11-9+/t17-,19+,20-,22+,23+/m1/s1

InChI Key

BIBMODCOJDZAGU-UFVLLNNXSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C2CO[C@H]([C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O)O

SMILES

CC=CC=CC=CC(=O)OC1C=C2COC(C2(C3(C1C(CCC3)(C)C)C)O)O

Canonical SMILES

CC=CC=CC=CC(=O)OC1C=C2COC(C2(C3(C1C(CCC3)(C)C)C)O)O

Synonyms

FF8181-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester
Reactant of Route 2
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester
Reactant of Route 3
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester
Reactant of Route 4
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester
Reactant of Route 5
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester
Reactant of Route 6
2,4,6-Octatrienoic acid (1R)-1alpha,9balpha-dihydroxy-6,6,9abeta-trimethyl-1,3,5,5aalpha,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5beta-yl ester

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